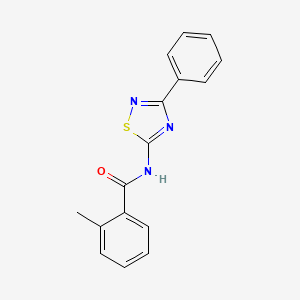![molecular formula C14H15ClN2OS B2482784 {6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether CAS No. 338747-83-4](/img/structure/B2482784.png)
{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether is a synthetic organic compound that features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a methyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the hydroxyl group on the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the chlorobenzyl group, potentially leading to the formation of dihydropyrimidine derivatives or dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry
Materials Science: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
作用机制
The mechanism by which {6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorobenzyl sulfanyl group and the pyrimidine ring are likely involved in binding interactions with the target molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
- {6-[(4-Methylbenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether
- {6-[(4-Fluorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether
- {6-[(4-Bromobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether
Uniqueness
The presence of the chlorobenzyl group in {6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.
属性
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-16-13(8-18-2)7-14(17-10)19-9-11-3-5-12(15)6-4-11/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWITWNZEMGCJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC2=CC=C(C=C2)Cl)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
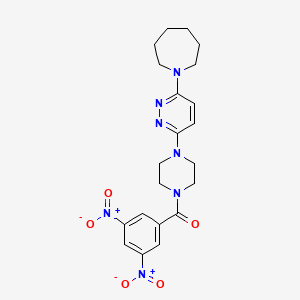
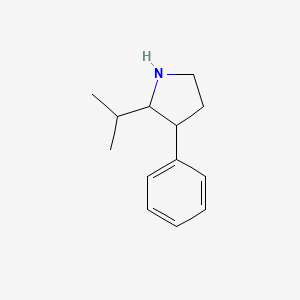
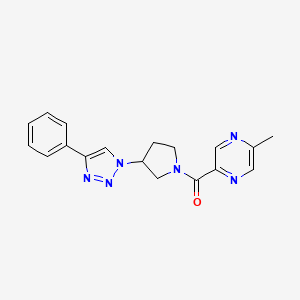
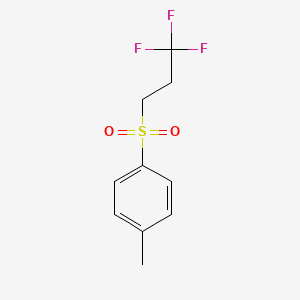
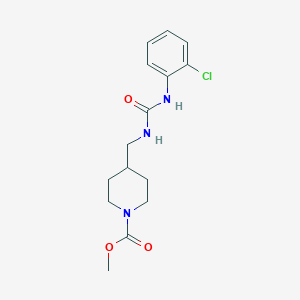

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2482712.png)
![(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2482713.png)
![ETHYL 4-(2-{[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2482714.png)
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2482715.png)
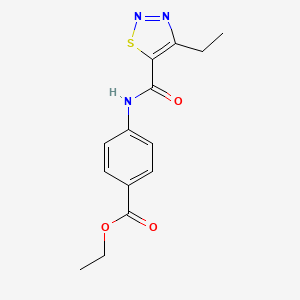
![1-[5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2482720.png)
![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)
